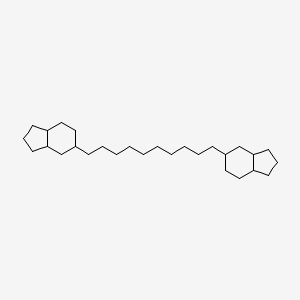
1,10-Di(5'-hexahydroindanyl)decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,10-Di(5’-hexahydroindanyl)decane is a complex organic compound with the molecular formula C28H50. It is also known by other names such as 1,10-Di(5’-hexahydroindanyl)decane and 1,10-Di-5-(hexahydroindanyl)decane . This compound is characterized by its unique structure, which includes two hexahydroindanyl groups attached to a decane backbone.
Preparation Methods
The synthesis of 1,10-Di(5’-hexahydroindanyl)decane involves multiple steps and specific reaction conditions. One common method includes the use of decane-1,10-diol as a starting material. The synthetic route typically involves the following steps:
Formation of Hexahydroindanyl Groups: The hexahydroindanyl groups are synthesized separately through hydrogenation reactions.
Attachment to Decane Backbone: The hexahydroindanyl groups are then attached to the decane backbone through a series of condensation reactions.
Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1,10-Di(5’-hexahydroindanyl)decane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve halogenation using reagents like chlorine or bromine.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,10-Di(5’-hexahydroindanyl)decane has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,10-Di(5’-hexahydroindanyl)decane involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1,10-Di(5’-hexahydroindanyl)decane can be compared with other similar compounds such as:
1,10-Decanediol: This compound has a similar decane backbone but lacks the hexahydroindanyl groups.
Decamethylene glycol: Another related compound with a simpler structure and different functional groups.
The uniqueness of 1,10-Di(5’-hexahydroindanyl)decane lies in its specific structure, which imparts distinct chemical and physical properties.
Properties
CAS No. |
55334-71-9 |
|---|---|
Molecular Formula |
C28H50 |
Molecular Weight |
386.7 g/mol |
IUPAC Name |
5-[10-(2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-yl)decyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indene |
InChI |
InChI=1S/C28H50/c1(3-5-7-11-23-17-19-25-13-9-15-27(25)21-23)2-4-6-8-12-24-18-20-26-14-10-16-28(26)22-24/h23-28H,1-22H2 |
InChI Key |
SBMVKNOBLWIPAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(CC2C1)CCCCCCCCCCC3CCC4CCCC4C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


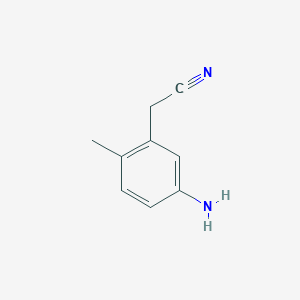
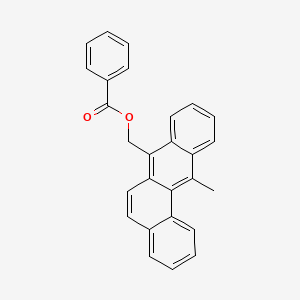
![6-(2-Chloroacetyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13948587.png)


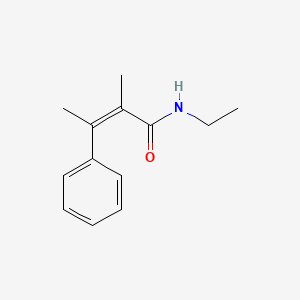
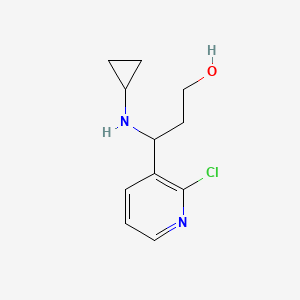

![3-(5-{4-Chloro-phenyl}-[1,3,4]oxadiazole-2-yl)-2,6-difluoro-pyridine](/img/structure/B13948631.png)
![(1-phenyl-1H-benzo[d]imidazol-2-yl)methanamine oxalate](/img/structure/B13948636.png)
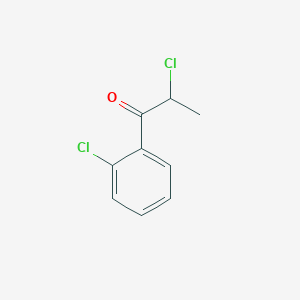
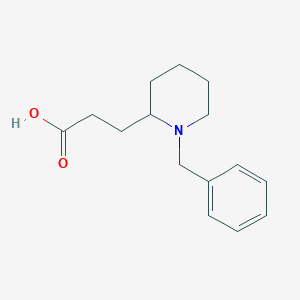
![2-[(2S)-1-methylpyrrolidin-2-yl]acetonitrile](/img/structure/B13948666.png)

